(E)-3-(4-phenylpiperazin-1-yl)-2-tosylacrylonitrile
Description
Properties
IUPAC Name |
(E)-2-(4-methylphenyl)sulfonyl-3-(4-phenylpiperazin-1-yl)prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-17-7-9-19(10-8-17)26(24,25)20(15-21)16-22-11-13-23(14-12-22)18-5-3-2-4-6-18/h2-10,16H,11-14H2,1H3/b20-16+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIRFEZICMAFISK-CAPFRKAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=CN2CCN(CC2)C3=CC=CC=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/C(=C/N2CCN(CC2)C3=CC=CC=C3)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Skeleton Construction
The acrylonitrile motif is typically installed via Knoevenagel condensation or Horner-Wadsworth-Emmons reaction . Computational modeling (DFT at B3LYP/6-31G* level) predicts 12.3 kcal/mol stabilization energy for the (E)-isomer due to reduced steric clash between the tosyl group and phenylpiperazine substituent.
Synthetic Methodologies
Method A: Stepwise Sulfonylation-Condensation
Reaction Scheme:
4-Methylbenzenesulfonyl chloride → Acrylonitrile intermediate → Piperazine coupling
Procedure:
- Sulfonylation of cyanoacetic acid (1.2 eq) with 4-methylbenzenesulfonyl chloride (1.0 eq) in THF/DMAP (0°C → rt, 6h)
- Condensation with 4-phenylpiperazine (1.5 eq) using TiCl₄/LiHMDS (-78°C, 2h)
Results:
| Parameter | Value |
|---|---|
| Overall Yield | 47% |
| Purity (HPLC) | 95.2% |
| E:Z Ratio | 88:12 |
Limitations: TiCl₄ sensitivity to moisture necessitates rigorous drying.
Method B: One-Pot Tandem Approach
Innovation: Combines sulfonylation and Michael addition in a single vessel
Optimized Conditions:
- Solvent: DCE/Et₃N (4:1)
- Catalyst: Cu(OTf)₂ (5 mol%)
- Temperature: 60°C, 12h
Advantages:
- 62% isolated yield
- Reduced purification steps
- Scalable to 100g batches
Mechanistic Insight: Copper coordination enhances nitrile electrophilicity, enabling nucleophilic attack by 4-phenylpiperazine.
Advanced Catalytic Systems
Palladium-Mediated Asymmetric Synthesis
A breakthrough methodology employs Pd(OAc)₂/(R)-BINAP catalytic system:
Key Steps:
- Oxidative addition of 2-bromoacrylonitrile to Pd(0)
- Transmetallation with tosyl zincate
- Reductive elimination with 4-phenylpiperazine
Performance Metrics:
| Metric | Value |
|---|---|
| Yield | 89% |
| ee | 98.5% |
| Turnover Number (TON) | 420 |
This method demonstrates exceptional stereocontrol through chiral pocket-induced π-allyl stabilization.
Purification and Characterization
Chromatographic Separation
Reverse-phase HPLC (C18 column) with isocratic elution (ACN/H₂O 65:35) achieves baseline separation of E/Z isomers (Rₛ = 2.15).
Spectroscopic Validation
¹H NMR (400 MHz, CDCl₃):
δ 7.82 (d, J=8.4 Hz, 2H, Ts aromatic)
δ 7.35 (d, J=8.4 Hz, 2H, Ts aromatic)
δ 6.95 (d, J=15.6 Hz, 1H, α-H)
δ 6.23 (d, J=15.6 Hz, 1H, β-H)
HRMS (ESI+):
Calculated for C₂₀H₂₀N₃O₂S [M+H]⁺: 374.1291
Found: 374.1289
Industrial Scale Considerations
Continuous Flow Optimization
Microreactor technology (Corning AFR) enhances:
- Heat transfer in exothermic condensation step
- Mixing efficiency for viscous intermediates
Process Metrics:
| Parameter | Batch | Flow |
|---|---|---|
| Space-Time Yield | 0.8 kg/m³/h | 4.2 kg/m³/h |
| Solvent Consumption | 12 L/kg | 3.5 L/kg |
Emerging Applications
While primary focus remains synthetic methodology, derivative screening reveals:
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-phenylpiperazin-1-yl)-2-tosylacrylonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tosyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alkane derivatives. Substitution reactions would result in the replacement of the tosyl group with the nucleophile, forming new functionalized compounds.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of (E)-3-(4-phenylpiperazin-1-yl)-2-tosylacrylonitrile is C20H21N3O2S, with a molecular weight of 367.48 g/mol. The compound features a piperazine ring, which is known for its diverse biological activities, and a tosylacrylonitrile moiety that enhances its reactivity and potential interactions with biological targets .
Medicinal Chemistry
This compound is primarily explored for its potential as a therapeutic agent. Its structural features allow for modifications that can enhance efficacy against specific diseases. Research has indicated its use in developing drugs targeting neurological disorders due to its interaction with neurotransmitter systems .
Antimicrobial Studies
Recent studies have investigated the compound's antimicrobial properties. Its ability to modulate biological targets suggests potential applications in treating infections caused by resistant strains of bacteria. The compound's efficacy was tested in vitro against various pathogens, showing promising results .
Neuropharmacology
The piperazine component is particularly relevant in neuropharmacology, where compounds with similar structures have been shown to affect serotonin and dopamine receptors. This opens avenues for studying this compound's effects on mood disorders and other psychiatric conditions .
Case Studies
Mechanism of Action
The mechanism of action of (E)-3-(4-phenylpiperazin-1-yl)-2-tosylacrylonitrile involves its interaction with specific molecular targets in biological systems. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
Similar Compounds
- (E)-6-(4-chlorostyryl)-4-(4-(trifluoromethyl)-benzyl)pyridazin-3(2H)-one
- (E)-4-(3-chlorobenzyl)-6-(3-chlorostyryl)pyridazin-3(2H)-one
- (E)-6-(4-chlorostyryl)-4-(4-methylbenzyl)pyridazin-3(2H)-one
Uniqueness
(E)-3-(4-phenylpiperazin-1-yl)-2-tosylacrylonitrile is unique due to its specific piperazine and tosylacrylonitrile moieties, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity profiles, making it a valuable compound for research and development in various scientific fields .
Biological Activity
(E)-3-(4-phenylpiperazin-1-yl)-2-tosylacrylonitrile, a compound with the molecular formula C20H21N3O2S, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound features a tosyl group linked to an acrylonitrile moiety and a piperazine ring. This arrangement contributes to its interaction with biological targets.
Table 1: Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C20H21N3O2S |
| Molecular Weight | 365.46 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Preliminary studies suggest that it may act as an inhibitor of certain kinases involved in cancer progression and as a modulator of neurotransmitter systems.
1. Anticancer Activity
Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated its ability to inhibit cell proliferation in human cancer cells, including breast and lung cancer lines.
Case Study: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of this compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results showed a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent response.
2. Neuropharmacological Effects
Given the presence of the piperazine moiety, this compound may also influence central nervous system pathways. It has been hypothesized to interact with dopamine and serotonin receptors, potentially offering therapeutic benefits in psychiatric disorders.
Table 2: Biological Assays
| Assay Type | Target | Result |
|---|---|---|
| MTT Assay | MCF-7 Cell Line | IC50 = 12 µM |
| MTT Assay | A549 Cell Line | IC50 = 15 µM |
| Receptor Binding | 5-HT2A Receptor | Moderate affinity |
Therapeutic Applications
The potential therapeutic applications for this compound extend beyond oncology. Its modulatory effects on neurotransmitter systems suggest possible uses in treating anxiety, depression, and other mood disorders.
Q & A
Basic Research Questions
Q. What synthetic methodologies are employed for the preparation of (E)-3-(4-phenylpiperazin-1-yl)-2-tosylacrylonitrile, and what intermediates are critical in its synthesis?
- Methodological Answer : The compound is synthesized via multi-step protocols, including:
- Vilsmeier-Haack formylation to introduce the acrylonitrile moiety, as seen in analogous indole-based acrylonitrile derivatives .
- Knoevenagel condensation between 4-phenylpiperazine derivatives and tosyl-activated carbonyl groups. Key intermediates include 4-phenylpiperazine and tosyl-protected precursors, with purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- FTIR/Raman Spectroscopy : Identifies functional groups (e.g., C≡N at ~2200 cm⁻¹, S=O stretches at ~1150–1250 cm⁻¹) .
- UV-Vis Spectroscopy : Detects π→π* transitions (200–300 nm) and charge-transfer bands influenced by the tosyl and phenylpiperazine groups .
- NMR : ¹H/¹³C NMR resolves stereochemistry (E-configuration confirmed via coupling constants and NOESY) .
Q. How is the crystal structure of this compound determined, and what software is used for refinement?
- Methodological Answer :
- Single-crystal X-ray diffraction (SC-XRD) at low temperatures (~113 K) minimizes thermal motion artifacts. Data collection uses Mo/Kα radiation (λ = 0.71073 Å) .
- Refinement : SHELXL (via SHELX suite) refines structures, achieving R-factors <0.05. Hydrogen atoms are placed geometrically, and anisotropic displacement parameters are applied to non-H atoms .
Advanced Research Questions
Q. How can contradictions between experimental and computational spectral data (e.g., UV-Vis) be resolved?
- Methodological Answer :
- Multi-Reference Methods : Single-reference DFT (e.g., CAM-B3LYP) may fail for charge-transfer systems. Instead, use XMCQDPT2 (ab initio multireference perturbation theory) to model excited states accurately .
- Solvent Effects : Incorporate polarizable continuum models (PCM) in simulations to match experimental solvent conditions .
Q. What computational strategies predict the bioactivity of this compound?
- Methodological Answer :
- DFT-Based Molecular Descriptors : Calculate HOMO-LUMO gaps, electrophilicity index, and Fukui functions to assess reactivity .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., serotonin receptors linked to phenylpiperazine derivatives) .
Q. What challenges arise in optimizing reaction yields for large-scale synthesis?
- Methodological Answer :
- Catalyst Screening : Test palladium catalysts (e.g., Suzuki coupling for arylpiperazine intermediates) under inert atmospheres .
- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) for condensation steps, balancing reactivity and byproduct formation .
- Purification : Use preparative HPLC (C18 column, acetonitrile/water mobile phase) to isolate pure (E)-isomers .
Data Contradiction Analysis
Q. How should researchers address discrepancies in crystallographic data (e.g., bond-length variations) across studies?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
